4-Bromo-2-(1H-pyrazol-1-yl)benzonitrile
Overview
Description
“4-Bromo-2-(1H-pyrazol-1-yl)benzonitrile” is a chemical compound with the molecular formula C10H6BrN3 . It is used in various applications in scientific research.
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(1H-pyrazol-1-yl)benzonitrile” can be represented by the SMILES stringBrC(C=N1)=CN1CC2=CC=C(C#N)C=C2
. This indicates that the compound contains a bromine atom (Br) attached to a pyrazole ring (C=N1), which is further connected to a benzonitrile group (CC2=CC=C(C#N)C=C2). Physical And Chemical Properties Analysis
“4-Bromo-2-(1H-pyrazol-1-yl)benzonitrile” is a solid compound . It has a predicted boiling point of 377.2±32.0 °C and a predicted density of 1.53±0.1 g/cm3 . The compound has a molecular weight of 248.08 .Scientific Research Applications
Synthesis and Characterization
One study focuses on the synthesis and structure elucidation of a new thiazole-pyridine anchored NNN donor and its cobalt(II) complex, which exhibits potential antitumor activity against U937 cancer cells. The ligand, incorporating a pyrazole moiety, shows promising fluorescence and molecular docking study interpretative of an intercalative DNA binding mode (Bera et al., 2021).
Anticancer Activity
Another research area where 4-Bromo-2-(1H-pyrazol-1-yl)benzonitrile derivatives have shown promise is in anticancer activity. A study synthesizes structurally related Zn(ii), Cu(ii), and Ni(ii) complexes of a pyrazine-thiazole ligand, demonstrating significant anticancer potential, DNA binding properties, and docking studies to further understand their mode of action (Bera et al., 2021).
Catalysis
In the realm of catalysis, bulky bis(pyrazolyl)palladium complexes have been synthesized and characterized, showing effectiveness in Suzuki–Miyaura cross-coupling reactions. These complexes, leveraging the pyrazole derivatives as ligands, demonstrate how modifications in the pyrazole ring can fine-tune the electrophilic and steric properties of metal complexes, enhancing their catalytic activity (Ocansey et al., 2018).
Molecular Docking and Drug Design
The structural and electronic properties of pyrazole derivatives have also been a subject of interest in drug design. Studies involving density functional theory (DFT) and molecular docking analyses offer insights into the interactions between these molecules and biological targets, aiding in the design of more effective therapeutic agents. For instance, the study of fluoropyrazolesulfonylurea and thiourea derivatives as potential antidiabetic agents showcases the application of pyrazole derivatives in developing new medications with favorable drug-like profiles (Faidallah et al., 2016).
Safety and Hazards
“4-Bromo-2-(1H-pyrazol-1-yl)benzonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
4-bromo-2-pyrazol-1-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-9-3-2-8(7-12)10(6-9)14-5-1-4-13-14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIXFOXMXRADNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CC(=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(1H-pyrazol-1-yl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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